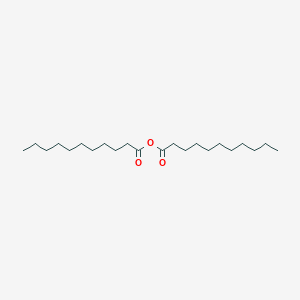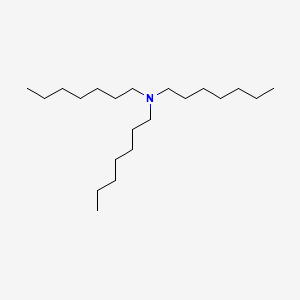
2-Chlorobutyramide
Overview
Description
2-Chlorobutyramide is a chemical compound with the formula C4H8ClNO. It has a molecular weight of 121.565 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chlorobutyramide consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The IUPAC Standard InChIKey for 2-Chlorobutyramide is VJIOSCMTZVXQQU-UHFFFAOYSA-N .Scientific Research Applications
Industrial Applications in Chemical Synthesis
2-Chlorobutyramide is involved in various chemical synthesis processes. For instance, in the study by Gao et al. (2010), the conversion of 2-hydroxybutyrate into 2-oxobutyrate using whole cells of Pseudomonas stutzeri was examined, highlighting the significance of such intermediates in the chemical industry (Gao et al., 2010). Similarly, Nesbakken et al. (1988) investigated the biosynthesis of 2-oxo-3-methylvalerate in Chlorobium vibrioforme, revealing the mechanistic pathways involving compounds like 2-oxobutyrate, which could be derived from compounds similar to 2-chlorobutyramide (Nesbakken et al., 1988).
Bioconversion and Biocatalysis
Zhang et al. (2012) explored the efficient bioconversion of l-threonine to 2-oxobutyrate using Pseudomonas stutzeri, indicating the potential of biocatalytic processes involving chlorobutyramide analogs (Zhang et al., 2012).
Chemical Reactivity and Organic Synthesis
The chemical reactivity of γ-oxobutyramides, which are structurally related to 2-chlorobutyramide, was demonstrated by Boyd and Heatherington (1971). They reported the cyclization of γ-oxobutyramides into cyclic immonium salts, leading to the formation of pyrrolinones or 2-dialkylaminofurans (Boyd & Heatherington, 1971).
Enzymatic Activation Studies
Research by Fries et al. (1975) on the activation of liver alcohol dehydrogenases highlighted the use of chlorobutyramide derivatives in biochemistry. They found that compounds like 4-chlorobutyramide could significantly enhance enzyme activity (Fries et al., 1975).
Electrochemical Synthesis
Maksimov et al. (1996) investigated the electrochemical chlorination of butyraldehyde, a process where derivatives of chlorobutyramide could potentially play a role. They found optimal conditions for electrochemical synthesis with high yields, highlighting the significance of chlorinated compounds in electrochemical applications (Maksimov et al., 1996).
Safety And Hazards
According to the safety data sheet, 2-Chlorobutyramide may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
2-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOSCMTZVXQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322844 | |
| Record name | 2-CHLOROBUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobutyramide | |
CAS RN |
7462-73-9 | |
| Record name | 7462-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-CHLOROBUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



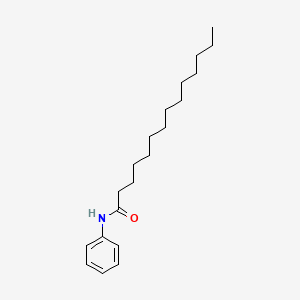


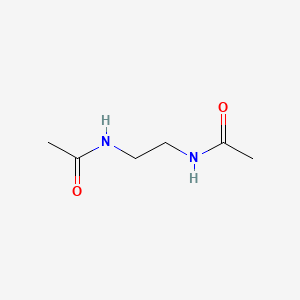
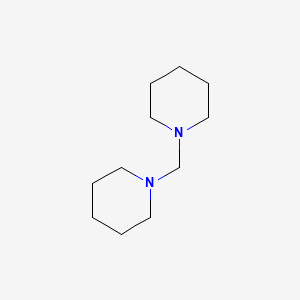

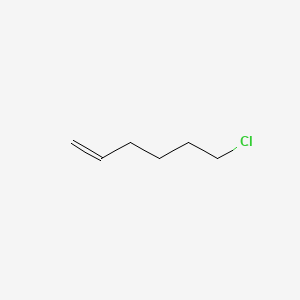
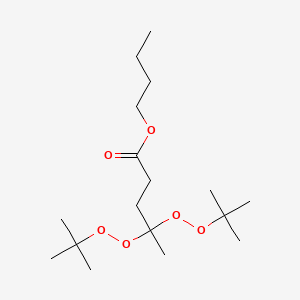



![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
